7-Methyljuglone

Overview

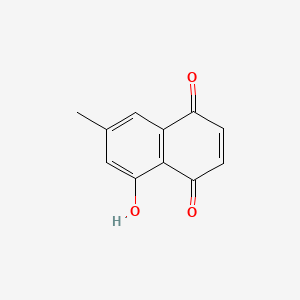

Description

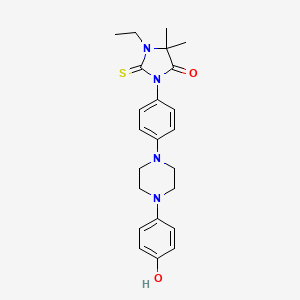

7-Methyljuglone (7-MJ) is a hydroxy-1,4-naphthoquinone . It is a natural product found in Drosera burmannii, Diospyros maritima, and other organisms . This compound is a biologically active naphthoquinone, with a molecular weight of 188 g/mol .

Synthesis Analysis

The synthesis of 7-Methyljuglone involves a regioselective process via the construction of fused polycyclic systems . The key steps of the strategy involved Stobbe condensation of 2,5-dimethoxy benzaldehyde with diethyl succinate, intramolecular cyclization, reduction, acid-facilitated debenzylation, and further cerium (IV) ammonium nitrate-mediated oxidation .Molecular Structure Analysis

The molecular formula of 7-Methyljuglone is C11H8O3 . The IUPAC name is 5-hydroxy-7-methylnaphthalene-1,4-dione .Chemical Reactions Analysis

7-Methyljuglone has been characterized as a key intermediate in the preparation of natural naphthoquinones and anthraquinones .Physical And Chemical Properties Analysis

The molecular weight of 7-Methyljuglone is 188.18 g/mol . The XLogP3 value is 2.3 .Scientific Research Applications

Application in Pharmacology: Antimycobacterial Agent

Scientific Field

Pharmacology Application Summary: 7-Methyljuglone has shown promise as a treatment for tuberculosis (TB) due to its effective antimycobacterial activity against Mycobacterium tuberculosis . Experimental Procedures: The compound’s efficacy is evaluated using in vitro assays to measure its minimum inhibitory concentration (MIC) against various mycobacterial strains . Results and Outcomes: Studies have reported MIC values as low as 1.55 µg/mL against M. bovis, 1.57 µg/mL against M. smegmatis, and 1.55 µg/mL on M. fortuitum .

Application in Nanotechnology: Drug Delivery Systems

Scientific Field

Nanotechnology Application Summary: 7-Methyljuglone is being explored for use in poly-(lactide-co-glycolide) (PLGA) nanoparticles as a delivery system to decrease its cytotoxicity while maintaining antimycobacterial efficacy . Experimental Procedures: Synthesis of PLGA nanoparticles encapsulating 7-Methyljuglone and assessment of cytotoxicity and drug release profiles in vitro . Results and Outcomes: The PLGA nanoparticles have shown to decrease the in vitro cytotoxicity of 7-Methyljuglone, making it a safer option for TB patients .

Application in Agriculture: Plant Protection

Scientific Field

Agriculture Application Summary: 7-Methyljuglone is found in Drosera plants and may have applications in protecting crops from pests due to its natural pesticidal properties . Experimental Procedures: The compound is extracted from plants and tested against various agricultural pests in controlled conditions. Results and Outcomes: The specific outcomes in terms of pest mortality rates or crop yield improvements are not detailed in the available literature.

Application in Cosmetic Industry: Potential Antioxidant

Scientific Field

Cosmetic Science Application Summary: Due to its phenolic structure, 7-Methyljuglone may serve as an antioxidant in cosmetic products, although its use is limited by potential cytotoxicity . Experimental Procedures: The compound’s antioxidant capacity is measured using assays like DPPH radical scavenging activity. Results and Outcomes: The results on its effectiveness and safety in cosmetic formulations are not extensively documented.

Application in Medical Research: Anticancer Activity

Scientific Field

Medical Research Application Summary: 7-Methyljuglone has demonstrated in vitro cytotoxicity against various cancerous cell lines, suggesting potential as an anticancer agent . Experimental Procedures: Cell viability assays, such as MTT or WST-1, are used to assess the cytotoxic effects of 7-Methyljuglone on cancer cells. Results and Outcomes: While it shows promise, the compound’s cytotoxicity towards normal cells necessitates further research to evaluate its therapeutic window and potential for clinical application .

Application in Food Industry: Natural Dye

Scientific Field

Food Science Application Summary: 7-Methyljuglone has potential use as a natural dye in the food industry due to its pigmentation properties . Experimental Procedures: The compound is extracted and purified from plant sources and then tested for color stability and safety in food products. Results and Outcomes: The use of 7-Methyljuglone as a food dye is still under investigation, with studies focusing on its stability under different storage conditions and its safety for consumption.

Application in Antifungal Research: Fungicide Development

Scientific Field

Mycology Application Summary: The antifungal properties of 7-Methyljuglone make it a candidate for the development of new fungicides . Experimental Procedures: Screening of 7-Methyljuglone against various fungal pathogens to determine its efficacy and optimal concentrations for use. Results and Outcomes: Preliminary results indicate that 7-Methyljuglone can inhibit the growth of certain fungal species, but further research is needed to confirm its effectiveness and safety as a fungicide.

Application in Biochemistry: Enzyme Inhibition Studies

Scientific Field

Biochemistry Application Summary: 7-Methyljuglone is studied for its potential to inhibit certain enzymes, which could have therapeutic implications . Experimental Procedures: The compound is tested in vitro against a range of enzymes to assess its inhibitory effects. Results and Outcomes: Some studies have shown that 7-Methyljuglone can inhibit specific enzymes, but the clinical relevance of these findings is still being explored.

Application in Material Science: Photodynamic Therapy

Scientific Field

Material Science Application Summary: 7-Methyljuglone is being researched for its use in photodynamic therapy due to its ability to generate reactive oxygen species when exposed to light . Experimental Procedures: The compound is incorporated into materials that are activated by light to produce a therapeutic effect. Results and Outcomes: Initial studies suggest that 7-Methyljuglone could be effective in treating certain conditions through photodynamic therapy, but more research is required to determine its efficacy and safety.

Application in Veterinary Medicine: Antiparasitic Treatments

Scientific Field

Veterinary Medicine Application Summary: The antiparasitic activity of 7-Methyljuglone is being investigated for use in treating parasitic infections in animals . Experimental Procedures: The compound is tested against various parasites that affect livestock and pets to determine its effectiveness. Results and Outcomes: While there is evidence of antiparasitic activity, the safety and dosage for use in animals are still under study.

Safety And Hazards

Future Directions

7-Methyljuglone has demonstrated in vitro cytotoxicity against various cancerous and non-cancerous cell lines . Therefore, the potential of poly- (lactide-co-glycolide) nanoparticles as a delivery system, which has been shown to decrease in vitro cytotoxicity, is being explored . This compound could serve as the start point for future research and valorization accomplishments .

properties

IUPAC Name |

5-hydroxy-7-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c1-6-4-7-8(12)2-3-9(13)11(7)10(14)5-6/h2-5,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUSCVSONBBWOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=O)C=CC2=O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80163824 | |

| Record name | Ramentaceone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyljuglone | |

CAS RN |

14787-38-3 | |

| Record name | Ramentaceone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14787-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ramentaceone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014787383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methyljuglone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ramentaceone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RAMENTACEONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS3RW9P6DY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]methyl]-1,3-benzothiazol-2-amine](/img/structure/B1678713.png)

![3-Methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine](/img/structure/B1678722.png)

![8-Chloro-4-phenylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1678725.png)

![[(2R)-3-[hydroxy-[2-(2H-1,3-thiazol-3-yl)ethoxy]phosphoryl]oxy-2-(1,2-oxazol-3-yloxy)propyl] N-[(E)-heptadec-1-enyl]carbamate](/img/structure/B1678727.png)